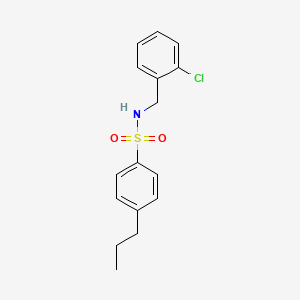![molecular formula C23H17N3O2S B10973475 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-benzo[h]chromene-3-carboxamide](/img/structure/B10973475.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-benzo[h]chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-benzo[h]chromene-3-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a benzothiophene moiety with a benzo[h]chromene scaffold, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-benzo[h]chromene-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amines and carboxylic acids in the presence of coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-benzo[h]chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-benzo[h]chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-benzo[h]chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This interaction can modulate various signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide
Uniqueness
What sets N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-benzo[h]chromene-3-carboxamide apart from similar compounds is its unique combination of structural features, which confer specific biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C23H17N3O2S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-iminobenzo[h]chromene-3-carboxamide |
InChI |
InChI=1S/C23H17N3O2S/c24-12-18-16-7-3-4-8-19(16)29-23(18)26-22(27)17-11-14-10-9-13-5-1-2-6-15(13)20(14)28-21(17)25/h1-2,5-6,9-11,25H,3-4,7-8H2,(H,26,27) |
InChI Key |
PFBAZPABNGKQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C5=CC=CC=C5C=C4)OC3=N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-Dimethyl-phenylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973398.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-methoxyphenyl)amino]ethanone](/img/structure/B10973401.png)
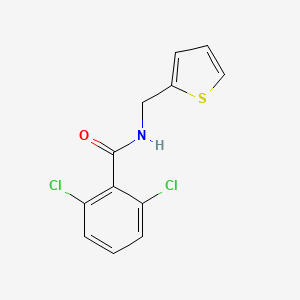
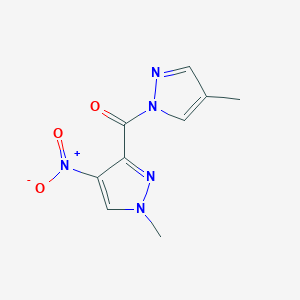
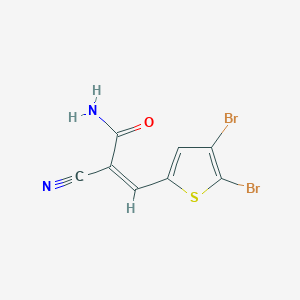
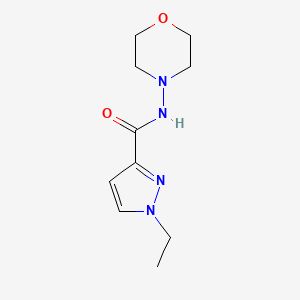
![5-cyclopropyl-7-(difluoromethyl)-N-(5-nitropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10973430.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10973449.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-difluorobenzenesulfonamide](/img/structure/B10973456.png)
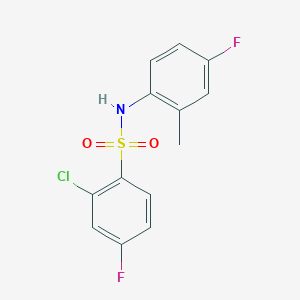
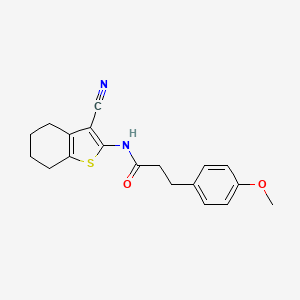
![6-(difluoromethyl)-2-[(2-methoxy-5-{(Z)-[1-(2-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}benzyl)sulfanyl]-4-methylpyridine-3-carbonitrile](/img/structure/B10973470.png)
![(5Z)-1-(3-chlorophenyl)-5-{[(2-iodophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10973480.png)
